5-Bromo-2-methylpyridine

Catalog No.
S669927
CAS No.
3430-13-5
M.F
C6H6BrN
M. Wt
172.02 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-methylpyridine

CAS Number

3430-13-5

Product Name

5-Bromo-2-methylpyridine

IUPAC Name

5-bromo-2-methylpyridine

Molecular Formula

C6H6BrN

Molecular Weight

172.02 g/mol

InChI

InChI=1S/C6H6BrN/c1-5-2-3-6(7)4-8-5/h2-4H,1H3

InChI Key

OFKWIQJLYCKDNY-UHFFFAOYSA-N

SMILES

CC1=NC=C(C=C1)Br

Synonyms

2-Methyl-5-bromopyridine; 3-Bromo-6-methylpyridine; 5-Bromo-2-methylpyridine;

Canonical SMILES

CC1=NC=C(C=C1)Br
  • Origin: 5-Bromo-2-methylpyridine is not naturally abundant and is typically synthesized in a laboratory setting [].
  • Significance: This compound serves as a valuable building block in organic synthesis, particularly for the creation of more complex molecules with potential applications in pharmaceuticals and materials science [].

Molecular Structure Analysis

5-Bromo-2-methylpyridine belongs to the class of pyridine derivatives. Its key features include:

  • A six-membered aromatic ring with nitrogen atom at position 1.
  • A bromine atom attached at position 5 of the ring.
  • A methyl group (CH3) attached at position 2 of the ring.

This structure contributes to the aromatic character of the molecule, making it stable and relatively unreactive towards some classes of reagents []. The presence of the bromine atom introduces a site for further functionalization during organic synthesis [].


Chemical Reactions Analysis

Synthesis: There are various reported methods for synthesizing 5-Bromo-2-methylpyridine. One common approach involves the reaction of 2-methylpyridine with N-bromosuccinimide (NBS) as a brominating agent [].

C6H7N (2-methylpyridine) + NBS -> C6H6BrN (5-Bromo-2-methylpyridine) + HBr

Other Reactions: Due to its activated aromatic ring and the presence of the bromine atom, 5-Bromo-2-methylpyridine can participate in various substitution reactions. For example, it can undergo Suzuki-Miyaura coupling with appropriate boronic acids to introduce new functional groups [].

Physical and Chemical Properties

  • Melting Point: 32-38 °C [, ].
  • Boiling Point: 74 °C/17 mmHg [].
  • Solubility: Soluble in methanol [].
  • Stability: Stable under normal storage conditions [].

Mechanism of Action (Not Applicable)

5-Bromo-2-methylpyridine is primarily used as a starting material for synthesis and does not possess a known biological mechanism of action.

  • Safety Concerns: Limited data is available on the specific toxicity of 5-Bromo-2-methylpyridine. However, as a bromoaromatic compound, it's advisable to handle it with care due to potential skin and eye irritation. Standard laboratory safety practices for handling organic chemicals should be followed [].

Organic Synthesis:

  • Precursor for Complex Molecules: 5-Bromo-2-methylpyridine serves as a valuable building block for synthesizing more complex molecules like 5,5'-dimethyl-2,2'-bipyridine and 5-methyl-2,2':6',2"-terpyridine. These complex molecules possess interesting properties and find applications in areas like catalysis, luminescence, and material science [, , ].

Medicinal Chemistry:

  • Exploration of Bioactive Compounds: Researchers explore 5-Bromo-2-methylpyridine and its derivatives for potential bioactive properties. By modifying its structure, scientists can potentially develop new drugs or therapeutic agents [].

Material Science:

  • Ligand Design: The electronic properties of 5-Bromo-2-methylpyridine make it a suitable candidate for designing ligands in coordination chemistry. Ligands are molecules that bind to metal ions, and their design plays a crucial role in developing new materials with specific functionalities.

Analytical Chemistry:

  • Reference Standard: Due to its well-defined properties, 5-Bromo-2-methylpyridine can be used as a reference standard in analytical techniques like chromatography and spectroscopy. This helps scientists accurately identify and quantify other unknown compounds.

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (10.87%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (10.87%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (10.87%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (89.13%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

5-Bromo-2-picoline

Dates

Modify: 2023-08-15

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